4-ethoxy-N-[(4-methoxyphenyl)methyl]naphthalene-1-sulfonamide
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Overview
Description
4-ethoxy-N-[(4-methoxyphenyl)methyl]naphthalene-1-sulfonamide is an organic compound with a complex structure that includes a naphthalene ring, an ethoxy group, a methoxyphenyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[(4-methoxyphenyl)methyl]naphthalene-1-sulfonamide typically involves multiple steps, starting with the preparation of the naphthalene sulfonamide core. One common method involves the sulfonation of naphthalene followed by the introduction of the ethoxy and methoxyphenyl groups through electrophilic aromatic substitution reactions. The final step usually involves the formation of the sulfonamide bond through a reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[(4-methoxyphenyl)methyl]naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are used under various conditions, including acidic or basic environments.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of products, including halogenated or alkylated derivatives.
Scientific Research Applications
4-ethoxy-N-[(4-methoxyphenyl)methyl]naphthalene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand for binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[(4-methoxyphenyl)methyl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may bind to an enzyme’s active site, blocking its activity and thereby affecting a metabolic pathway.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-[(4-methoxyphenyl)methylene]benzenamine
- 4-ethoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide
Uniqueness
4-ethoxy-N-[(4-methoxyphenyl)methyl]naphthalene-1-sulfonamide is unique due to its specific combination of functional groups and its naphthalene core. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Biological Activity
4-ethoxy-N-[(4-methoxyphenyl)methyl]naphthalene-1-sulfonamide is a sulfonamide compound characterized by a unique naphthalene ring system. This structure contributes to its potential biological activities, particularly in medicinal chemistry. Sulfonamides are known for their antimicrobial properties, and this compound may exhibit similar effects due to its structural characteristics.
- IUPAC Name : this compound
- Molecular Formula : C20H21NO4S
- Molecular Weight : 371.5 g/mol
- CAS Number : 1288969-26-5
The biological activity of this compound primarily involves its interaction with enzymes crucial for bacterial growth. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate for the synthesis of folate in bacteria, thus inhibiting the enzyme dihydropteroate synthase (DHPS). This inhibition disrupts folate synthesis, leading to bacterial growth inhibition.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that naphthalene-1-sulfonamide derivatives can act as potent and selective inhibitors of fatty acid binding protein 4 (FABP4), which is implicated in metabolic and inflammatory diseases .
Table 1: Antimicrobial Efficacy of Naphthalene Derivatives
Compound | MIC (μg/mL) | Bactericidal Activity | Target Pathogen |
---|---|---|---|
16dk | <0.5 | Yes | Staphylococcus aureus |
16do | <0.5 | Yes | Escherichia coli |
4-ethoxy-N-(4-methoxyphenyl)methyl-naphthalene sulfonamide | TBD | TBD | TBD |
Note: TBD = To Be Determined
Inhibition Studies
In vitro studies have demonstrated that derivatives of naphthalene sulfonamides can inhibit biofilm formation in pathogens like Staphylococcus aureus and Staphylococcus epidermidis, indicating potential applications in treating infections associated with biofilms .
Structure-Based Drug Design
A study focused on the structure-based discovery of naphthalene sulfonamide derivatives identified compounds with high binding affinities to FABP4, suggesting their potential as therapeutic agents for immunometabolic diseases . The binding modes were elucidated through X-ray crystallography and isothermal titration calorimetry, highlighting the importance of water molecules in the binding pocket.
Antimicrobial Evaluation
In another research effort, various naphthalene derivatives were synthesized and evaluated for their antimicrobial activities against several pathogens. The most active compounds showed MIC values ranging from 0.22 to 0.25 μg/mL, demonstrating significant bactericidal effects .
Properties
IUPAC Name |
4-ethoxy-N-[(4-methoxyphenyl)methyl]naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-3-25-19-12-13-20(18-7-5-4-6-17(18)19)26(22,23)21-14-15-8-10-16(24-2)11-9-15/h4-13,21H,3,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBDUAGPMUBNBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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